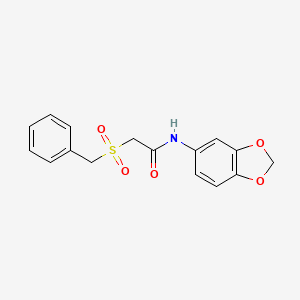

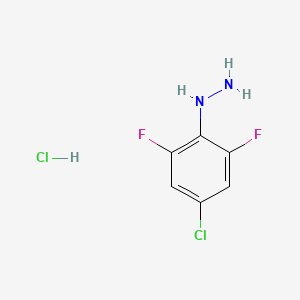

![molecular formula C20H22N2O2S B2862256 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide CAS No. 941871-15-4](/img/structure/B2862256.png)

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide” is an acylated derivative of lysergic acid diethylamide (LSD), which has been sold as a designer drug . It was first identified in Japan in 2023 on blotter paper misrepresented as containing 1D-LSD, but which on analysis was determined to contain this compound instead .

Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound has been characterized by various physicochemical techniques viz UV–Vis., Infrared, and NMR . It crystallizes in the monoclinic system having space group .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives have been reported to exhibit significant anti-inflammatory properties. The presence of the thiophene moiety within VU0497494-1 could potentially be exploited to develop new anti-inflammatory agents. These compounds can modulate the inflammatory response in the body, which is beneficial for treating conditions like arthritis and other chronic inflammatory diseases .

Antipsychotic Potential

Compounds with a thiophene nucleus have shown promise as antipsychotic drugs. VU0497494-1 could be investigated for its efficacy in modulating neurotransmitter systems in the brain, which may offer therapeutic benefits for mental health disorders such as schizophrenia .

Anti-Arrhythmic Effects

The structural features of VU0497494-1 suggest potential applications in the treatment of cardiac arrhythmias. By targeting specific ion channels in the heart, derivatives of this compound could help in stabilizing heart rhythm and preventing irregular heartbeats .

Antioxidant Properties

Thiophene derivatives are known to possess antioxidant capabilities. VU0497494-1 could serve as a lead compound for the development of new antioxidants, which are crucial in protecting the body from oxidative stress and related diseases, including neurodegenerative disorders .

Cancer Research

The thiophene-2-carbonyl moiety is a significant component in the synthesis of compounds with anti-cancer properties. VU0497494-1 could be used to inhibit certain kinases or other enzymes involved in cancer cell proliferation, making it a valuable asset in oncology research .

Hypoxia-Inducible Factor Activation

Research has indicated that furan- and thiophene-2-carbonyl amino acid derivatives can activate Hypoxia-Inducible Factor (HIF) by inhibiting Factor Inhibiting HIF-1 (FIH-1). VU0497494-1, with its thiophene-2-carbonyl group, may similarly be used to modulate HIF, which plays a critical role in cellular response to low oxygen levels and is of interest in treating conditions like ischemia .

Mechanism of Action

Target of Action

It is an acylated derivative of lysergic acid diethylamide (lsd), which is known to interact with serotonin receptors .

Mode of Action

As an LSD analog, VU0497494-1 likely interacts with its targets in a similar manner to LSD. LSD is known to bind to and activate serotonin receptors, leading to a cascade of biochemical reactions that result in its psychoactive effects . .

Biochemical Pathways

Given its structural similarity to LSD, it may influence the serotonin system, which plays a role in mood regulation, cognition, and perception .

Pharmacokinetics

As an LSD analog, it is likely absorbed orally, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . .

Result of Action

As an LSD analog, it may induce changes in perception, thought processes, and mood . .

Future Directions

properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c23-19(14-5-1-2-6-14)21-16-9-10-17-15(13-16)7-3-11-22(17)20(24)18-8-4-12-25-18/h4,8-10,12-14H,1-3,5-7,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRXDSAOGITQCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

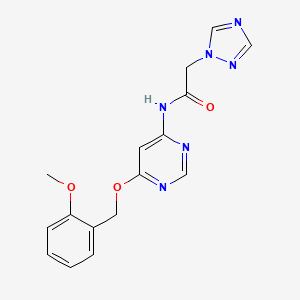

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)

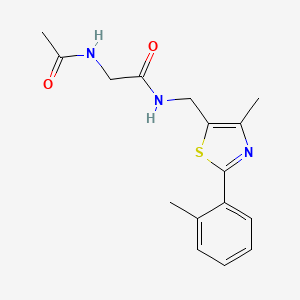

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2862181.png)

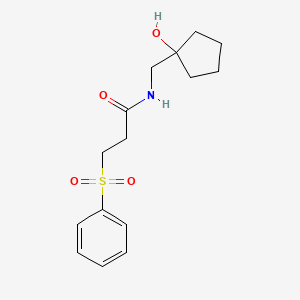

![2-Benzylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2862189.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2862190.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2862192.png)

![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2862196.png)